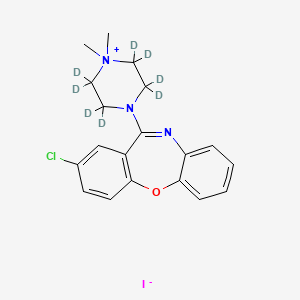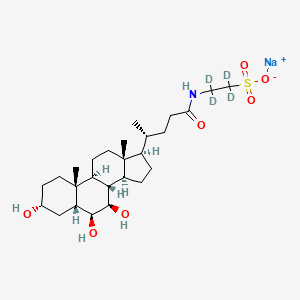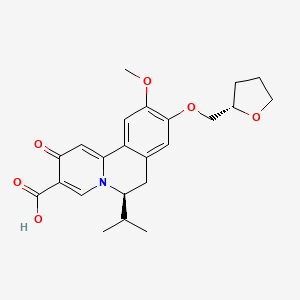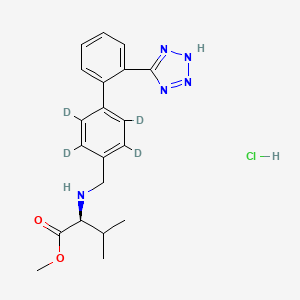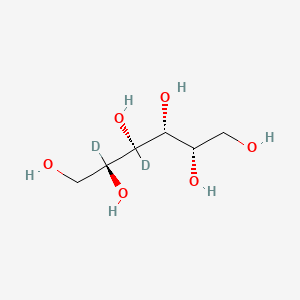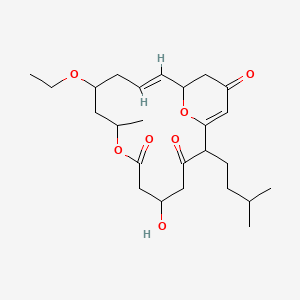
Ellipyrone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ellipyrone B is a γ-pyrone enclosed macrocyclic polyketide isolated from the marine cuttlefish, Sepia elliptica . This compound has garnered attention due to its potential antihyperglycemic properties, particularly its ability to inhibit dipeptidyl peptidase-4, an enzyme involved in glucose metabolism .
Méthodes De Préparation
Ellipyrone B is purified from the crude solvent extract of Sepia elliptica through repeated chromatographic fractionation . The detailed synthetic routes and reaction conditions for laboratory synthesis are not extensively documented, but the isolation process involves solvent extraction followed by chromatographic techniques to separate and purify the compound . Industrial production methods are not well-established, given the compound’s recent discovery and ongoing research.
Analyse Des Réactions Chimiques
Ellipyrone B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reactions where one functional group is replaced by another, often facilitated by reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of this compound .
Applications De Recherche Scientifique
Ellipyrone B has several scientific research applications:
Chemistry: Used as a model compound to study macrocyclic polyketides and their chemical properties.
Industry: Potential use as a pharmaco-active food supplement against hyperglycemia-associated ailments.
Mécanisme D'action
Ellipyrone B exerts its effects primarily by inhibiting dipeptidyl peptidase-4, an enzyme that deactivates incretin hormones like glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide . These hormones are essential for insulin release from pancreatic beta cells and glucagon production, thus regulating postprandial hyperglycemia . By inhibiting dipeptidyl peptidase-4, this compound helps maintain higher levels of these hormones, promoting better glucose homeostasis .
Comparaison Avec Des Composés Similaires
Ellipyrone B is similar to Ellipyrone A, another γ-pyrone enclosed macrocyclic polyketide isolated from the same source . Both compounds inhibit dipeptidyl peptidase-4, but Ellipyrone A shows greater inhibition potential . The structural difference between the two compounds, particularly the presence of an additional ester group in Ellipyrone A, may account for its higher inhibitory activity .
Other similar compounds include:
Diprotin A: A reference dipeptidyl peptidase inhibitor with comparable inhibitory activity.
Acarbose: An anti-hyperglycemic agent with similar anti-carbolytic properties.
This compound’s uniqueness lies in its marine origin and its potential as a natural product for managing hyperglycemia .
Propriétés
Formule moléculaire |
C25H38O7 |
|---|---|
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
(13E)-11-ethoxy-5-hydroxy-9-methyl-2-(3-methylbutyl)-8,19-dioxabicyclo[13.3.1]nonadeca-1(18),13-diene-3,7,17-trione |
InChI |
InChI=1S/C25H38O7/c1-5-30-20-7-6-8-21-12-18(26)14-24(32-21)22(10-9-16(2)3)23(28)13-19(27)15-25(29)31-17(4)11-20/h6,8,14,16-17,19-22,27H,5,7,9-13,15H2,1-4H3/b8-6+ |
Clé InChI |
YOVMPVRGACXYLL-SOFGYWHQSA-N |
SMILES isomérique |
CCOC1C/C=C/C2CC(=O)C=C(O2)C(C(=O)CC(CC(=O)OC(C1)C)O)CCC(C)C |
SMILES canonique |
CCOC1CC=CC2CC(=O)C=C(O2)C(C(=O)CC(CC(=O)OC(C1)C)O)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



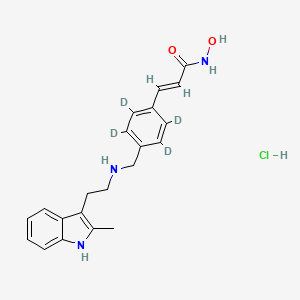
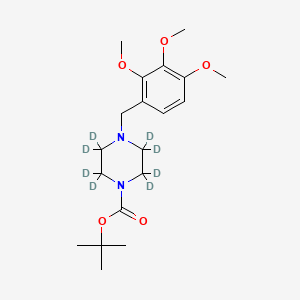

![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)
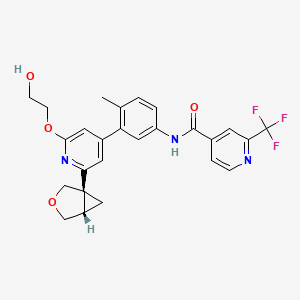

![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
